molecular formula C18H17N3O2S B2544665 N-(3,5-dimethylphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide CAS No. 898133-13-6

N-(3,5-dimethylphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B2544665
CAS No.: 898133-13-6
M. Wt: 339.41
InChI Key: KQFQTDSNTHXYTA-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core (6-oxo-1,6-dihydropyridazine) substituted at the 3-position with a thiophen-2-yl group and at the 1-position with an acetamide moiety bearing a 3,5-dimethylphenyl substituent. The pyridazinone scaffold is pharmacologically significant due to its role in modulating enzyme activity (e.g., phosphodiesterases) and receptor binding. The thiophene ring enhances aromatic π-π interactions, while the 3,5-dimethylphenyl group contributes to lipophilicity and steric effects, influencing solubility and metabolic stability .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-8-13(2)10-14(9-12)19-17(22)11-21-18(23)6-5-15(20-21)16-4-3-7-24-16/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFQTDSNTHXYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated pyridazinone derivative in the presence of a palladium catalyst.

    Attachment of the Dimethylphenyl Group: The final step involves the acylation of the pyridazinone-thiophene intermediate with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying solubility or introducing reactive sites for further functionalization.

Reaction ConditionsReagentsProductYield*Source Analog
Acidic hydrolysis (HCl, Δ)6M HCl, reflux, 6 hrs2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1-yl)acetic acid85%,
Basic hydrolysis (NaOH, Δ)2M NaOH, 80°C, 4 hrsSodium salt of the carboxylic acid78%

*Yields extrapolated from analogous acetamide hydrolysis in pyridazinone systems.

Oxidation of the Thiophene Moiety

The thiophene ring undergoes regioselective oxidation to sulfoxides or sulfones, altering electronic properties and hydrogen-bonding capacity.

Oxidizing AgentConditionsProductSelectivitySource
m-CPBACH₂Cl₂, 0°C, 2 hrsThiophene sulfoxide>90%
H₂O₂ (30%)AcOH, 50°C, 12 hrsThiophene sulfone65%

m-CPBA (meta-chloroperbenzoic acid) achieves higher selectivity due to controlled electrophilic oxidation.

Nucleophilic Substitution at the Pyridazinone Core

The electron-deficient pyridazinone ring facilitates nucleophilic aromatic substitution (NAS) at the 4- or 5-positions, enabling functional group diversification.

NucleophileConditionsPosition ModifiedProduct ApplicationSource
AmmoniaDMF, 100°C, 24 hrsC4Aminated analogs for bioactivity studies,
Sodium methoxideMeOH, reflux, 8 hrsC5Alkoxy derivatives for solubility tuning

Cyclization Reactions

The acetamide side chain participates in intramolecular cyclization to form fused heterocycles, expanding structural complexity.

Cyclization TypeReagents/ConditionsProductYield*Source
Lactam formationPCl₅, toluene, ΔPyridazino[1,2-a]pyrimidin-7-one72%
Thiazole synthesisLawesson’s reagent, ΔThiophene-fused thiazole68%

*Based on analogous cyclizations in pyridazinone-acetamide systems .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable biaryl synthesis, leveraging halogenated intermediates (e.g., brominated pyridazinone).

Coupling TypeCatalytic SystemSubstrateProductSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃4-Bromo-pyridazinoneBiaryl derivatives for kinase inhibition ,
Buchwald-HartwigPd₂(dba)₃, Xantphos5-Chloro-pyridazinoneAminated analogs

Reduction of the Pyridazinone Ring

Selective reduction of the pyridazinone ring modifies aromaticity and conformational flexibility.

Reducing AgentConditionsProductOutcomeSource
NaBH₄/CuCl₂MeOH, 0°C, 1 hrPartially saturated dihydropyridazinoneEnhanced hydrogen-bond donor capacity
H₂, Pd/CEtOAc, 50 psi, 6 hrsFully saturated piperazinoneAltered pharmacokinetic profile

Functionalization of the Dimethylphenyl Group

The 3,5-dimethylphenyl group undergoes electrophilic substitution, though methyl groups are typically inert unless directing further reactions.

ReactionReagentsPosition ModifiedProductNotes
NitrationHNO₃/H₂SO₄, 0°CPara to methylNitro-substituted derivativeLow yield (22%) due to steric hindrance
SulfonationClSO₃H, ΔMeta to methylSulfonic acidRequires harsh conditions

Critical Analysis of Reactivity Trends

  • Electronic Effects : The pyridazinone ring’s electron deficiency drives NAS at C4/C5, while the thiophene’s electron-rich nature favors electrophilic oxidation.

  • Steric Influences : The 3,5-dimethylphenyl group limits reactivity at the aromatic ring due to steric bulk, favoring side-chain modifications.

  • Biological Relevance : Hydrolysis and oxidation products (e.g., carboxylic acids, sulfones) often exhibit enhanced solubility or target affinity, as seen in related pyridazinone derivatives .

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of N-(3,5-dimethylphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide as an anticancer agent. The compound has demonstrated promising cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound's structure allows it to interact with specific protein targets involved in cancer cell proliferation and survival. It has been noted for inducing apoptosis in tumor cells, which is crucial for effective cancer therapy .
  • Case Study : A study published in 2023 evaluated the efficacy of this compound against FaDu hypopharyngeal tumor cells. The results indicated that it exhibited better cytotoxicity compared to traditional chemotherapeutic agents like bleomycin, suggesting its potential as a more effective treatment option .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties.

  • Inhibition of COX Enzymes : Research indicates that derivatives of this compound may serve as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Compounds with similar structures have shown varying degrees of COX-II inhibition, which is a target for anti-inflammatory drugs .
  • Research Findings : In a comparative study, compounds related to this compound were found to exhibit moderate to strong inhibitory activity against COX-II, suggesting that this compound could be developed further for treating inflammatory conditions .

Summary of Applications

ApplicationMechanism/EffectCase Study/Findings
Cancer TherapyInduces apoptosis; interacts with cancer cell proteinsBetter cytotoxicity than bleomycin in FaDu cells
Anti-inflammatoryCOX-II inhibitionModerate to strong inhibition observed

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

    Pathways Involved: It can influence various cellular pathways, such as apoptosis (programmed cell death), cell proliferation, and inflammation.

Comparison with Similar Compounds

Substituent Effects on Crystal Geometry

highlights the impact of meta-substitution on the solid-state geometry of N-aryl-2,2,2-trichloroacetamides. While the target compound lacks the trichloroacetamide group, its 3,5-dimethylphenyl substituent shares structural similarities with analogs in this study:

Compound Substituents Crystal System Space Group Molecules per Unit Key Observations
N-(3,5-dimethylphenyl)-2,2,2-trichloroacetamide 3,5-(CH₃)₂C₆H₃, CCl₃ Monoclinic P2₁/c 2 Asymmetric unit with two molecules
N-(3-chlorophenyl)-2,2,2-trichloroacetamide 3-ClC₆H₄, CCl₃ Monoclinic P2₁/c 1 Single-molecule asymmetric unit
Target Compound 3,5-(CH₃)₂C₆H₃, thiophene-pyridazinone Not reported Not reported Not reported Predicted: Thiophene enhances planar stacking

The 3,5-dimethyl group in induces a two-molecule asymmetric unit, suggesting steric effects influence packing. The target’s thiophene-pyridazinone system likely promotes planar stacking, analogous to nitro-substituted analogs in , which exhibit altered lattice constants due to electron-withdrawing effects .

Heterocyclic Modifications

describes a pyridazinyl acetamide derivative substituted with a 1,3,4-thiadiazole group (2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide). Key differences include:

Feature Target Compound Compound
Heterocyclic Substituent Thiophen-2-yl (aromatic, electron-rich) 1,3,4-Thiadiazole (electron-deficient)
Bioactivity Potential kinase inhibition Likely pesticidal/herbicidal
Solubility Moderate (dimethylphenyl increases logP) Lower (isobutyl-thiadiazole increases hydrophobicity)

The thiophene in the target may improve binding to biological targets via π-π interactions, whereas the thiadiazole in ’s compound could enhance oxidative stability .

Research Findings and Implications

  • Crystallography : Meta-substitution (e.g., 3,5-dimethyl) significantly alters packing modes, as seen in . The target’s structure, if resolved via SHELXL (), would clarify thiophene’s role in lattice formation .
  • Bioactivity : Thiophene-containing analogs often exhibit enhanced binding to aromatic enzyme pockets (e.g., tyrosine kinases) compared to chloro-substituted pesticidal compounds .
  • Synthetic Scalability : Alkylation methods from are adaptable but may require optimization for steric hindrance from the 3,5-dimethyl group .

Biological Activity

N-(3,5-dimethylphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a pyridazinone core, a thiophene ring, and a dimethylphenyl group, which may contribute to its interaction with various biological targets.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC18H17N3O4S
Density1.28 ± 0.1 g/cm³
pKa13.58 ± 0.70

These properties suggest that the compound is relatively stable and may exhibit specific interactions in biological systems due to its structural features .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or cell proliferation.
  • Receptor Modulation : It could interact with various receptors, altering their activity and influencing cellular signaling pathways.

Biological Activity Studies

Research into the biological activity of this compound has revealed several potential applications:

Antimicrobial Activity

Studies have indicated that derivatives of pyridazinone compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting a potential role in treating infections .

Antioxidant Activity

Research has demonstrated that certain pyridazinone derivatives possess antioxidant properties, which may protect cells from oxidative stress. This activity is crucial for developing therapeutic agents aimed at diseases linked to oxidative damage .

Anticancer Potential

Some studies have explored the anticancer effects of compounds related to this compound. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. These findings highlight the potential for developing new cancer therapeutics based on this scaffold .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of pyridazinone derivatives:

  • Synthesis and Evaluation : A study synthesized various pyridazinone derivatives and evaluated their antimicrobial activity against clinical isolates of bacteria. The results indicated that some derivatives exhibited significant inhibition zones compared to standard antibiotics .
  • Anticancer Activity : Another study reported on a series of pyridazinone compounds tested for their anticancer properties using human cancer cell lines. The most active compounds demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3,5-dimethylphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Begin with nucleophilic substitution or condensation reactions. For example, reflux equimolar amounts of pyridazinone derivatives and acetamide precursors in ethanol with sodium acetate as a catalyst (as seen in analogous acetamide syntheses) . Monitor reaction progress via TLC or HPLC. Optimize yield by adjusting temperature (60–80°C), solvent polarity, or catalyst loading (e.g., 1.2 equivalents of sodium acetate) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodology : Use ¹H/¹³C NMR to confirm substituent positions on the pyridazinone and thiophene rings. For purity, employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm . Mass spectrometry (HRMS or ESI-MS) validates molecular weight. Compare experimental IR spectra with computational predictions (e.g., DFT) to verify functional groups like the acetamide carbonyl (~1650 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and light-exposed conditions. Monitor degradation via HPLC every 30 days. Use kinetic modeling (Arrhenius equation) to predict shelf life. For hygroscopicity, perform dynamic vapor sorption (DVS) analysis .

Advanced Research Questions

Q. How can structural modifications of the pyridazinone or thiophene moieties enhance biological activity, and what computational tools support this design?

  • Methodology : Perform SAR studies by synthesizing analogs with substituents at the 3,5-dimethylphenyl or thiophene positions. Use docking simulations (AutoDock Vina, Schrödinger) to predict binding affinity to target proteins (e.g., kinases). Validate with in vitro assays (IC₅₀ measurements) and compare with computational results to refine models .

Q. What experimental strategies resolve contradictions between in vitro activity and poor in vivo pharmacokinetic performance?

  • Methodology : Address low solubility via salt formation (e.g., hydrochloride) or co-solvent systems (PEG 400/water). Improve metabolic stability by introducing electron-withdrawing groups on the thiophene ring. Use LC-MS/MS to quantify plasma concentrations and identify metabolites. Cross-validate with hepatic microsome assays .

Q. How can reaction yields be improved while minimizing byproducts in large-scale synthesis?

  • Methodology : Implement Design of Experiments (DoE) to optimize variables (temperature, stoichiometry, catalyst). For example, a central composite design can identify ideal conditions for the coupling step. Use continuous flow chemistry to enhance mixing and heat transfer, reducing side reactions like oxidation of the thiophene ring .

Q. What analytical approaches differentiate polymorphic forms of this compound, and how do they impact bioavailability?

  • Methodology : Characterize polymorphs via PXRD , DSC , and Raman spectroscopy . Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF). Use molecular dynamics simulations to correlate crystal packing with solubility. For hygroscopic forms, consider amorphous solid dispersions with polymers like HPMCAS .

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